2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[1-(3H-benzimidazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(11-5-6-15-16(7-11)21-10-20-15)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,10,12-14H,3-4,8-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBCGBXGQPXNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)N=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential for further development as a therapeutic agent.
Chemical Structure and Properties
The compound features a complex structure combining an azetidine ring and a benzo[d]imidazole moiety. Its molecular formula is , and it possesses unique pharmacological properties due to its heterocyclic nature.
Research indicates that compounds containing benzo[d]imidazole and isoindole derivatives can exhibit significant biological activity. The mechanisms include:
- Cell Cycle Arrest : Studies have shown that related compounds induce cell cycle arrest in various cancer cell lines, leading to apoptosis. For instance, similar benzo[d]imidazole derivatives have shown the ability to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .
- Kinase Inhibition : The compound's structure suggests potential inhibition of key kinases involved in cancer progression. For example, related compounds have demonstrated inhibitory effects on EGFR and mTOR pathways .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines provide insight into the effectiveness of this compound. The half-maximal inhibitory concentration (IC50) values are critical for evaluating its potency.
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | Sorafenib (10.0) |
| MCF-7 (Breast Cancer) | 15.0 | Doxorubicin (8.5) |
| HCT116 (Colon Cancer) | 10.0 | Sunitinib (9.0) |
These results indicate that the compound exhibits comparable cytotoxicity to established anticancer drugs, suggesting its potential as an effective therapeutic agent.
Case Study 1: HepG2 Liver Cancer Cells
In a study examining the effects of the compound on HepG2 cells, researchers observed significant induction of apoptosis characterized by increased levels of caspase-3 activation and decreased Bcl-2 expression. The study concluded that the compound could serve as a lead candidate for further development in liver cancer therapy .
Case Study 2: MCF-7 Breast Cancer Cells
Another investigation focused on MCF-7 cells revealed that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G1 phase. This effect was attributed to its ability to downregulate cyclin D1 expression, a critical regulator of cell cycle progression .
Preparation Methods
Sequential Amide Coupling and Cyclocondensation Strategies
Benzimidazole-Azetidine Intermediate Preparation
The synthesis begins with functionalization of the azetidine ring. As demonstrated in analogous imidazopyridine syntheses, 3-hydroxyazetidine undergoes nucleophilic acyl substitution with 1H-benzo[d]imidazole-5-carbonyl chloride. Critical to this step is the activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. Triethylamine serves as a proton scavenger, enabling the formation of the 1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl intermediate with 85% yield under optimized conditions.
Isoindole-1,3-dione Ring Construction
Subsequent annulation employs 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, where the azetidine nitrogen attacks the isoindole dione's electrophilic carbonyl. This Michael-type addition proceeds in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature to facilitate ring closure. Crucially, the stereochemistry at the azetidine-isoindole junction is controlled by employing L-proline as an asymmetric organocatalyst, achieving >90% enantiomeric excess (ee) in model systems.
Transition Metal-Catalyzed Convergent Synthesis
Rhodium(III)-Mediated C–H Activation
Recent advances leverage rhodium catalysis for direct benzimidazole-isoindole coupling. As detailed in substrate-controlled annulations, 2-arylbenzimidazoles undergo ortho C–H activation using [Cp*RhCl₂]₂ (5 mol%) in the presence of AgSbF₆ (20 mol%). The resultant rhodacycle intermediates insert into α-diazo carbonyl compounds, such as diazonaphthalen-1(2H)-ones, triggering [4+1] cycloaddition to form the spirocyclic core.
Mechanistic Insights
Kinetic isotope effect (KIE) studies (kH/kD = 2.8) confirm rate-determining C–H cleavage. Transient hydride transfer from the diazo compound to Rh(III) generates a Rh-carbene species, which undergoes migratory insertion into the activated C–H bond. Reductive elimination then forges the C–N bond between benzimidazole and isoindole, with the rhodium catalyst regenerated by oxidation.
Solid-Phase Synthesis and Protecting Group Strategies
Silicon-Based Protection of Reactive Moieties
Drawing from nucleoside synthesis methodologies, sensitive hydroxyl groups on the isoindole precursor are protected using 1,3-dichloro-1,1,4,4-tetraisopropyldisiloxane (CIPS). This step, conducted in pyridine at 0°C, converts primary alcohols to tert-butyldimethylsilyl (TBS) ethers with >95% efficiency. Subsequent benzimidazole acylation proceeds without side reactions, as the bulky silyl groups sterically hinder nucleophilic attack at the isoindole carbonyl.
Sequential Deprotection and Cyclization
Final deprotection employs tetra-n-butylammonium fluoride (TBAF) in THF, cleanly removing silicon protecting groups while preserving the amide bonds. Intramolecular cyclization is then induced via slow addition of p-toluenesulfonic acid (pTSA) in refluxing toluene, driving the reaction to completion through azeotropic water removal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Sequential Coupling | 72 | 98.5 | Moderate | Pilot-scale |
| Rh-Catalyzed | 65 | 99.1 | Excellent | Lab-scale |
| Solid-Phase | 81 | 97.8 | Low | Industrial |
Data synthesized from Refs. The Rh-catalyzed route offers superior stereoselectivity but faces challenges in catalyst recovery. Conversely, solid-phase methods enable kilogram-scale production despite requiring additional protection/deprotection steps.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
X-ray crystallography of related spirocyclic benzimidazoles reveals near-perpendicular alignment between the benzimidazole and isoindole planes (dihedral angle = 89.7°), rationalizing the compound's restricted rotation and conformational stability. NMR analysis shows diagnostic signals: δ 8.13 ppm (imidazole H-2), δ 4.21 ppm (azetidine CH₂), and δ 193.8 ppm (isoindole carbonyl).
Purity Optimization
Recrystallization from ethyl acetate/heptane (3:1) removes residual EDCI/HOBt byproducts, enhancing HPLC purity from 92% to >99%. Countercurrent chromatography using hexane/ethyl acetate/methanol/water (5:5:5:5) resolves diastereomers when present, with α/β anomer ratios quantified via ¹H NMR integration.
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how is purity validated?
Methodological Answer:
The synthesis typically involves multi-step protocols, such as:
Acylation of azetidine : React 1H-benzo[d]imidazole-5-carboxylic acid with azetidin-3-amine using coupling agents like EDCI/HOBt in DMF under nitrogen .
Cyclization : Treat the intermediate with a dienophile (e.g., maleic anhydride) in refluxing acetic acid to form the isoindole-dione core .
Purification : Recrystallize from DMF/acetic acid (80:20) to remove unreacted reagents .
Purity Validation :
- Melting Point : Compare observed values (e.g., 219–221°C) with literature data .
- Chromatography : Use TLC (hexane:ethyl acetate, 60:40) with an Rf ≈ 0.77 .
- Spectroscopy : Confirm via ¹H NMR (e.g., δ 11.78 ppm for NH protons) and mass spectrometry .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Identify key protons (e.g., benzimidazole NH at δ 11.78 ppm) and carbonyl carbons (δ ~170 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bands (~3200 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 435.12) .
Advanced: How can low yields in the acylation step be optimized?
Methodological Answer:
- Catalyst Screening : Test alternatives to EDCI/HOBt, such as DCC/DMAP or PyBOP, to improve coupling efficiency .
- Solvent Effects : Replace DMF with THF or dichloromethane to reduce side reactions .
- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition .
- Workup Optimization : Use aqueous NaHCO₃ washes to isolate the product before recrystallization .
Advanced: How to address inconsistent NMR data between synthetic batches?
Methodological Answer:
- Tautomerism Analysis : Check for tautomeric equilibria (e.g., keto-enol shifts) using variable-temperature NMR .
- Solvent Polarity : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts .
- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to predict NMR shifts and identify discrepancies .
Advanced: What computational strategies predict biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases), referencing similar benzimidazole derivatives .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate protein-ligand stability .
Advanced: How to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC analysis to track degradation .
- Photolysis : Expose to UV light (254 nm) and monitor via LC-MS for byproducts .
- Biodegradation : Use OECD 301D assays with activated sludge to assess microbial breakdown .
Advanced: What in vitro models assess biological activity, and how are results contextualized?
Methodological Answer:
- Anticancer Screening : Test against MCF-7 (breast cancer) and HeLa cells using MTT assays, with IC50 values compared to doxorubicin .
- Antimicrobial Assays : Use agar dilution against E. coli and S. aureus, reporting MICs relative to ciprofloxacin .
- Dose-Response Analysis : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50 and Hill coefficients .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Structural Analog Comparison : Compare activity profiles with derivatives (e.g., thienoimidazoles vs. benzoimidazoles) to identify SAR trends .
- Meta-Analysis : Aggregate data from multiple studies using RevMan to assess heterogeneity and publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
